molecular formula C13H9Cl3O2S B14732878 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene CAS No. 6310-36-7

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene

Cat. No.: B14732878
CAS No.: 6310-36-7
M. Wt: 335.6 g/mol
InChI Key: PFCHQLSWOQFFKU-UHFFFAOYSA-N
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Description

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is a chemical compound that belongs to the class of organochlorine compounds It is characterized by the presence of chlorine atoms and a sulfonylmethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene typically involves the reaction of 2,4-dichlorobenzene with 4-chlorobenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding sulfides.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

Scientific Research Applications

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1-[(4-chlorophenyl)ethenyl]benzene
  • 2,4-Dichloro-1-[(4-chlorophenyl)methyl]benzene
  • 2,4-Dichloro-1-[(4-chlorophenyl)propyl]benzene

Uniqueness

2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene is unique due to the presence of the sulfonylmethyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

6310-36-7

Molecular Formula

C13H9Cl3O2S

Molecular Weight

335.6 g/mol

IUPAC Name

2,4-dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene

InChI

InChI=1S/C13H9Cl3O2S/c14-10-3-5-12(6-4-10)19(17,18)8-9-1-2-11(15)7-13(9)16/h1-7H,8H2

InChI Key

PFCHQLSWOQFFKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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